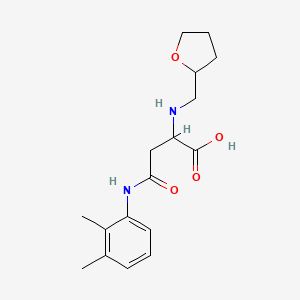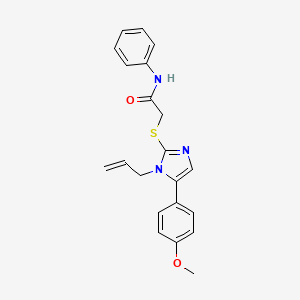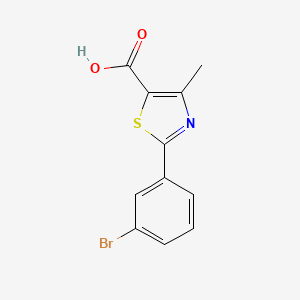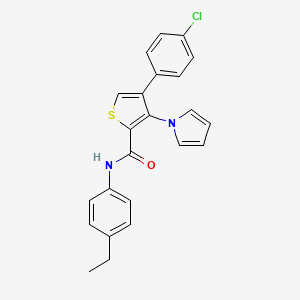![molecular formula C16H13N3O3 B2469872 N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-65-0](/img/structure/B2469872.png)
N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle often found in bioactive compounds . It also has a furo[3,2-b]pyridine moiety, which is a fused ring system that is part of many biologically active compounds . The carbamoylphenyl group suggests the presence of an amide functional group, which is a key structural component in proteins and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring fused with a furan ring, and a phenyl ring attached via a carbamoyl group . Techniques like X-ray crystallography, NMR spectroscopy, and computational methods can be used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine and furan rings, and the carbamoyl group . Pyridine is a basic aromatic heterocycle and can undergo electrophilic substitution reactions . The carbamoyl group could participate in various reactions involving the carbonyl group or the amide linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group could enhance its solubility in polar solvents . The aromatic rings could contribute to its UV-Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Research has highlighted the potential of certain N-substituted hydrazinecarboxamides and hydrazone derivatives, including compounds similar to N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, in the treatment of tuberculosis. These compounds demonstrated significant in vitro efficacy against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria, even those resistant to conventional drugs like isoniazid. This suggests their potential as new leads for anti-TB drug development (Asif, 2014).
Role in CNS Drug Development
Certain heterocyclic compounds, including those structurally related to N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, have been identified for their potential in the development of drugs targeting the Central Nervous System (CNS). These compounds, featuring functional chemical groups and heteroatoms such as nitrogen, sulfur, and oxygen, are of significant interest due to their range of effects on CNS, from depression to convulsion. The research suggests these compounds as lead molecules for synthesizing new drugs with CNS activity (Saganuwan, 2017).
Synthesis of Heterocyclic Compounds
The compound and its related structures serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial for medicinal and pharmaceutical applications. Studies emphasize the use of hybrid catalysts for synthesizing structurally diverse heterocyclic compounds, highlighting the compound's role in facilitating the development of new medicinal leads and its importance in pharmaceutical chemistry (Parmar, Vala, & Patel, 2023).
Safety and Hazards
Wirkmechanismus
Target of Action
For instance, pyridine derivatives have been shown to exhibit antimicrobial activity , and thienopyridine compounds have been associated with a variety of biological activities .
Mode of Action
It’s worth noting that the compound’s structure includes a pyridine ring, which is a common feature in many biologically active compounds . The interaction of the compound with its targets likely involves the formation of chemical bonds or intermolecular forces, leading to changes in the target’s function or structure.
Biochemical Pathways
Similar compounds have been found to inhibit tgfβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . This suggests that the compound may interact with biochemical pathways related to inflammation and fibrosis.
Result of Action
Similar compounds have been found to exhibit antimicrobial activity and to inhibit TGFβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . These findings suggest that the compound may have potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-6-7-13-12(18-9)8-14(22-13)16(21)19-11-5-3-2-4-10(11)15(17)20/h2-8H,1H3,(H2,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRDGENTQFFEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2469793.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469797.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)





